3-(Benzyloxy)-4-hydroxybenzaldehyde
Overview
Description
3-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound that features a benzyl ether group and a hydroxyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method includes the use of benzyl bromide to protect the hydroxyl group, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(Benzyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.
3,4-Dihydroxybenzaldehyde: Contains an additional hydroxyl group, which can lead to different reactivity and applications.
3-(Methoxy)-4-hydroxybenzaldehyde: The methoxy group can influence the compound’s reactivity compared to the benzyl ether group.
Uniqueness: 3-(Benzyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a benzyl ether and a hydroxyl group, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRCRFALIQFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452197 | |
Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50773-56-3 | |
Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Benzyloxy)-4-hydroxybenzaldehyde in the synthesis of americanin A and isoamericanin A?
A: this compound serves as a crucial starting material in the synthesis of both americanin A and isoamericanin A. [] The researchers utilized a condensation reaction between this compound and 2,3-epoxy-3-[(3,4-dimethoxymethoxy)phenyl]-1-propanol to yield an ether intermediate. This intermediate then undergoes a series of transformations, including mesylation, potassium carbonate treatment, hydrogenolysis, and cyclization, ultimately leading to the formation of americanin A and isoamericanin A.
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